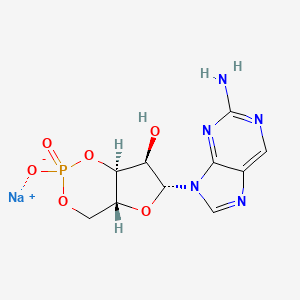
2-Aminopurine riboside-3',5'-cyclic monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopurine riboside-3’,5’-cyclic monophosphate sodium salt is a heterocyclic organic compound with the molecular formula C₁₀H₁₁N₅NaO₆P and a molecular weight of 351.19 g/mol . This compound is a derivative of 2-aminopurine, a fluorescent nucleobase analog frequently used as a structure-sensitive reporter in the study of nucleic acids .
Vorbereitungsmethoden
The synthesis of 2-Aminopurine riboside-3’,5’-cyclic monophosphate sodium salt typically involves the functionalization of 2-aminopurine riboside. One common synthetic route includes the thiation of guanosine with phosphorus pentasulfide followed by reduction with Raney nickel . Another method involves the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions
Analyse Chemischer Reaktionen
2-Aminopurine riboside-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using agents like Raney nickel.
Substitution: Substitution reactions involving the amino group or the riboside moiety can be carried out using appropriate reagents and conditions.
Common reagents used in these reactions include phosphorus pentasulfide, Raney nickel, and chloromercuri compounds . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Aminopurine riboside-3’,5’-cyclic monophosphate sodium salt has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into nucleic acids, where it acts as a fluorescent reporter. This allows researchers to monitor changes in the structure and interactions of nucleic acids in real-time . The molecular targets include RNA and DNA, and the pathways involved are related to nucleic acid folding, binding, and catalytic activities .
Vergleich Mit ähnlichen Verbindungen
2-Aminopurine riboside-3’,5’-cyclic monophosphate sodium salt can be compared with other cyclic nucleotides such as adenosine-3’,5’-cyclic monophosphate (cAMP) and guanosine-3’,5’-cyclic monophosphate (cGMP). Unlike cAMP and cGMP, which are key regulators of cellular signaling pathways, 2-Aminopurine riboside-3’,5’-cyclic monophosphate sodium salt is primarily used as a research tool due to its fluorescent properties .
Similar compounds include:
- Adenosine-3’,5’-cyclic monophosphate (cAMP)
- Guanosine-3’,5’-cyclic monophosphate (cGMP)
- Inosine-3’,5’-cyclic monophosphate
These compounds share structural similarities but differ in their specific applications and biological roles.
Eigenschaften
Molekularformel |
C10H11N5NaO6P |
|---|---|
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
sodium;(4aR,6R,7R,7aS)-6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-10-12-1-4-8(14-10)15(3-13-4)9-6(16)7-5(20-9)2-19-22(17,18)21-7;/h1,3,5-7,9,16H,2H2,(H,17,18)(H2,11,12,14);/q;+1/p-1/t5-,6-,7-,9-;/m1./s1 |
InChI-Schlüssel |
NXWBNSVDNPSFFE-OYUVGMAPSA-M |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CN=C(N=C43)N)O)OP(=O)(O1)[O-].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)OP(=O)(O1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















